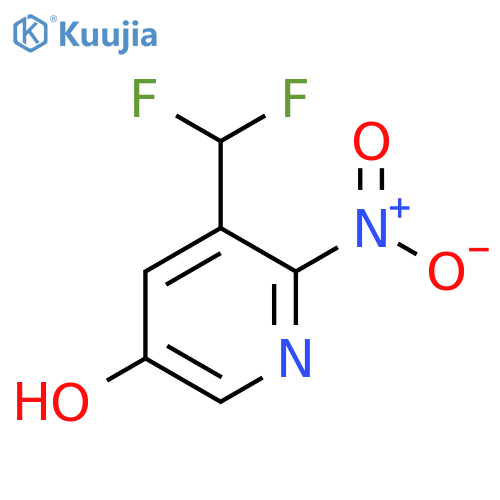

Cas no 1805328-34-0 (3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)

1805328-34-0 structure

商品名:3-(Difluoromethyl)-5-hydroxy-2-nitropyridine

CAS番号:1805328-34-0

MF:C6H4F2N2O3

メガワット:190.104368209839

CID:4918808

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine

-

- インチ: 1S/C6H4F2N2O3/c7-5(8)4-1-3(11)2-9-6(4)10(12)13/h1-2,5,11H

- InChIKey: QFCCEPBYGBPKBF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(=CN=C1[N+](=O)[O-])O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024003557-250mg |

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine |

1805328-34-0 | 97% | 250mg |

$734.40 | 2022-04-01 | |

| Alichem | A024003557-500mg |

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine |

1805328-34-0 | 97% | 500mg |

$970.20 | 2022-04-01 | |

| Alichem | A024003557-1g |

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine |

1805328-34-0 | 97% | 1g |

$1,629.60 | 2022-04-01 |

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1805328-34-0 (3-(Difluoromethyl)-5-hydroxy-2-nitropyridine) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量